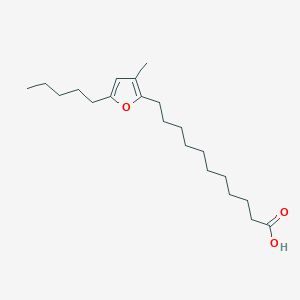

3-Methyl-5-pentyl-2-furanundecanoic acid

Descripción general

Descripción

El Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico es un ácido graso de furano originalmente aislado de la lucioperca (Esox lucius). Se ha encontrado que este compuesto presenta niveles elevados en el hígado del bacalao en ayunas, lo que indica su posible papel en los procesos metabólicos durante la inanición .

Mecanismo De Acción

El mecanismo de acción del Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico implica su interacción con las membranas celulares y las enzimas. El grupo epóxido puede reaccionar con sitios nucleofílicos en proteínas y lípidos, potencialmente modulando su función. Además, la estructura del compuesto le permite participar en reacciones redox, contribuyendo a sus propiedades antioxidantes.

Compuestos similares:

Ácido 11,14-eicosadienoico: otro ácido eicosadienoico con características estructurales similares pero que carece del grupo epóxido.

Ácidos grasos de furano: una clase de ácidos grasos que contienen un anillo de furano, similar al Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico.

Unicidad: El Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico es único debido a la presencia de un grupo epóxido y un anillo de furano en su estructura. Esta combinación confiere una reactividad química y actividad biológica distintas, diferenciándolo de otros compuestos similares.

Análisis Bioquímico

Biochemical Properties

It is known that furan fatty acids, including 3-Methyl-5-pentyl-2-furanundecanoic acid, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Furan fatty acids are known to exhibit radical-scavenging ability and anti-inflammatory properties , suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico típicamente implica la epoxidación del Ácido 13-metil-12,14-eicosadienoico. Esto se puede lograr utilizando perácidos como el ácido m-cloroperoxibenzoico (m-CPBA) en condiciones controladas para introducir el grupo epóxido en las posiciones 12,15.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la extracción de fuentes naturales, como los aceites de pescado, seguida de procesos de purificación. Alternativamente, la síntesis a gran escala se puede realizar utilizando métodos químicos similares a los utilizados en entornos de laboratorio, pero optimizados para obtener mayores rendimientos y pureza.

Tipos de Reacciones:

Oxidación: El grupo epóxido en el Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico puede sufrir reacciones de oxidación para formar dioles u otros derivados oxidados.

Reducción: La reducción del grupo epóxido puede conducir a la formación del diol correspondiente.

Sustitución: El grupo epóxido también puede participar en reacciones de sustitución nucleófila, donde los nucleófilos como las aminas o los tioles pueden abrir el anillo de epóxido para formar productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: ácido m-cloroperoxibenzoico (m-CPBA) para la epoxidación.

Reducción: hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para la reducción.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Dioles: formados a partir de la reducción o hidrólisis del grupo epóxido.

Productos sustituidos: formados a partir de reacciones de sustitución nucleófila.

Aplicaciones Científicas De Investigación

El Ácido 12,15-epóxido-13-metil-12,14-eicosadienoico tiene varias aplicaciones en la investigación científica:

Bioquímica de lípidos: Estudio del papel de los ácidos grasos de furano en los procesos metabólicos y su impacto en el metabolismo de los lípidos.

Investigación biológica: Investigación de los efectos biológicos de los ácidos grasos de furano en los procesos celulares, incluidas sus posibles propiedades antiinflamatorias y antioxidantes.

Investigación médica: Exploración del potencial terapéutico de los ácidos grasos de furano en el tratamiento de trastornos metabólicos y enfermedades relacionadas con el estrés oxidativo.

Aplicaciones industriales: Utilización de ácidos grasos de furano en el desarrollo de materiales y productos biobasados.

Comparación Con Compuestos Similares

11,14-Eicosadienoic Acid: Another eicosadienoic acid with similar structural features but lacking the epoxy group.

Furan Fatty Acids: A class of fatty acids containing a furan ring, similar to 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid.

Uniqueness: 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is unique due to the presence of both an epoxy group and a furan ring in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Actividad Biológica

3-Methyl-5-pentyl-2-furanundecanoic acid (also known as a furan fatty acid) is a compound that has garnered attention due to its potential biological activities, particularly in metabolic processes and its interactions with various biological targets. This article provides an in-depth review of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is classified among furan fatty acids, which are known for their diverse interactions with enzymes and proteins. These interactions can lead to significant biochemical changes within cells, influencing metabolic pathways and cellular functions.

- Antioxidant Activity : Furan fatty acids exhibit radical-scavenging abilities, which help alleviate oxidative stress-induced damage in cells.

- Anti-inflammatory Effects : Studies indicate that these compounds can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Metabolic Role : Elevated levels of this compound have been observed in the liver of starving fish, suggesting its involvement in lipid metabolism during periods of energy deficiency.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. The following mechanisms have been proposed:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : It can influence gene expression related to lipid metabolism and inflammatory responses.

- Cellular Signaling Pathways : Furan fatty acids are believed to affect signaling pathways that regulate cell survival and apoptosis .

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

Case Study: Metabolomic Analysis

A study utilizing LC-MS-based metabolomics identified significant alterations in the plasma metabolome of patients with renal conditions. The presence of furan fatty acids, including this compound, was noted as a potential biomarker for metabolic dysregulation .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and efficacy. Factors such as absorption rates, distribution within tissues, metabolism, and excretion are critical for understanding its therapeutic potential.

Applications in Research

The unique properties of this compound make it a valuable compound for various research applications:

- Lipid Biochemistry : Investigating the role of furan fatty acids in metabolic processes.

- Medical Research : Exploring therapeutic potentials in treating metabolic disorders and conditions linked to oxidative stress .

- Industrial Applications : Development of bio-based materials utilizing furan fatty acids' unique properties.

Propiedades

IUPAC Name |

11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTBMEGPXZUECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453626 | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-37-8 | |

| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.